N,N-Diethyl-p-phenylenediamine sulfate

Description

The exact mass of the compound N,N-Diethyl-p-phenylenediamine sulfate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7653. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Phenylenediamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality N,N-Diethyl-p-phenylenediamine sulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Diethyl-p-phenylenediamine sulfate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-N,4-N-diethylbenzene-1,4-diamine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2.H2O4S/c1-3-12(4-2)10-7-5-9(11)6-8-10;1-5(2,3)4/h5-8H,3-4,11H2,1-2H3;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYLDJQABCMPYEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

86156-59-4, 93-05-0 (Parent) | |

| Record name | 1,4-Benzenediamine, N1,N1-diethyl-, sulfate (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86156-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzenediamine, N1,N1-diethyl-, sulfate (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006065276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Diethyl-p-phenylenediamine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006283632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID301015702 | |

| Record name | 1,4-Benzenediamine, N1,N1-diethyl-, sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301015702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light pink odorless solid; [VWR International MSDS] | |

| Record name | p-Amino-N,N-diethylaniline sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1262 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6283-63-2, 6065-27-6 | |

| Record name | Diethyl-p-phenylenediamine sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6283-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzenediamine, N1,N1-diethyl-, sulfate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6065-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzenediamine, N1,N1-diethyl-, sulfate (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006065276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Diethyl-p-phenylenediamine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006283632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Diethyl-p-phenylenediamine sulfate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7653 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenediamine, N1,N1-diethyl-, sulfate (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Benzenediamine, N1,N1-diethyl-, sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301015702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-N,N-diethylaniline sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.450 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-diethylbenzene-1,4-diammonium sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.910 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIETHYL-P-PHENYLENEDIAMINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/USP19T3GDA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N,N-Diethyl-p-phenylenediamine sulfate chemical properties and structure

An In-depth Technical Guide to N,N-Diethyl-p-phenylenediamine Sulfate (B86663)

Abstract

N,N-Diethyl-p-phenylenediamine sulfate (DPD sulfate) is a versatile aromatic amine salt with significant applications in analytical chemistry and various industrial processes.[1][2] Primarily recognized as the key indicator reagent in the DPD method for quantifying free and total chlorine residuals in water, it is indispensable for water quality monitoring and treatment.[3] Its utility extends to the spectrophotometric determination of various drugs containing phenolic or aromatic amino groups.[4] Furthermore, DPD sulfate serves as a crucial intermediate in the synthesis of azo dyes and as a color developing agent in photography.[1][2][4] This document provides a comprehensive overview of its chemical structure, properties, synthesis, and detailed experimental protocols for its principal applications, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identifiers

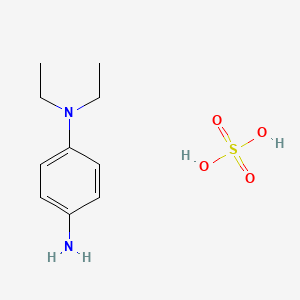

N,N-Diethyl-p-phenylenediamine sulfate is the sulfuric acid salt of N,N-Diethyl-p-phenylenediamine.[2] The basic structure comprises a phenylenediamine core substituted with two ethyl groups on one of the amine functions.[2]

Caption: Chemical Structure of N,N-Diethyl-p-phenylenediamine Sulfate.

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

|---|---|---|

| CAS Number | 6283-63-2 | [1][5] |

| Molecular Formula | C₁₀H₁₈N₂O₄S | [1][5][6] |

| Molecular Weight | 262.33 g/mol | [1][7] |

| IUPAC Name | N¹,N¹-diethylbenzene-1,4-diamine; sulfuric acid | [5][7] |

| Synonyms | DPD sulfate, 4-Amino-N,N-diethylaniline sulfate, N,N-Diethyl-1,4-phenylenediammonium sulfate | [1][7] |

| InChI Key | AYLDJQABCMPYEN-UHFFFAOYSA-N | [5][6][7] |

| SMILES | CCN(CC)C1=CC=C(N)C=C1.OS(O)(=O)=O |[5][7][8] |

Physicochemical and Spectral Properties

DPD sulfate is typically a white to pale brown crystalline powder.[1][5][8] It is known to be sensitive to light and air.[4][9]

Table 2: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Appearance | White to pale brown crystalline powder | [1][5][10] |

| Melting Point | 182 - 189 °C | [1][5] |

| Boiling Point | 274 - 275 °C | [11] |

| Solubility | Soluble in water (100 mg/mL) and alcohol. | [4][11][12] |

| pH | 2.0 - 2.2 (50 g/L in H₂O at 20 °C) |

Spectral Information Spectral data for N,N-Diethyl-p-phenylenediamine sulfate is available across various databases. This includes ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (GC-MS) data, which can be used for structural confirmation and purity assessment.[5][7][14]

Synthesis Overview

The synthesis of N,N-Diethyl-p-phenylenediamine sulfate is generally achieved through a multi-step process.[2][15] A common pathway involves the nitrosation of N,N-diethylaniline using sodium nitrite (B80452) in an acidic medium to form p-nitroso-N,N-diethylaniline hydrochloride.[2] This intermediate is then reduced, typically with iron powder or zinc powder in hydrochloric acid, to yield p-amino-N,N-diethylaniline.[2][15] The final step involves neutralization followed by salting with sulfuric acid to precipitate the N,N-Diethyl-p-phenylenediamine sulfate product.[2]

Key Applications

The unique redox properties of DPD sulfate make it a valuable reagent in several fields.

-

Water Quality Analysis : It is the standard chromogenic indicator for measuring free and total chlorine in water via the DPD method, which is approved by regulatory bodies like the U.S. EPA.[16][3] The reaction with chlorine produces a magenta-colored compound, the intensity of which is proportional to the chlorine concentration.[16][17]

-

Pharmaceutical Analysis : DPD sulfate is used for the spectrophotometric determination of drugs that possess a phenolic group (e.g., salbutamol (B1663637) sulphate, ritodrine (B1199850) hydrochloride) or an aromatic amino group (e.g., dapsone, sulfamethoxazole).[4][18][19] The method relies on an oxidative coupling reaction to produce a colored product suitable for quantification.[18][19]

-

Dye and Pigment Industry : It serves as a key intermediate in the manufacturing of various dyes, particularly azo dyes.[1][20]

-

Photography : The compound has been utilized as a color developing agent in photographic processes.[4]

Experimental Protocols

Protocol: DPD Colorimetric Method for Free and Total Chlorine

This protocol describes the determination of chlorine concentration in water samples using a colorimeter or spectrophotometer. The method is based on the reaction of DPD with chlorine to form a magenta color, which is measured photometrically at or near 515 nm.[16][3][21]

Caption: Workflow for the DPD Colorimetric Method.

Methodology:

-

Sample Collection : Collect the water sample immediately before analysis, avoiding excessive light and agitation.[22]

-

Instrument Zeroing :

-

Rinse a clean sample cell (cuvette) with the sample water.

-

Fill the cell to the 10 mL mark with the sample.

-

Place the cell into the colorimeter or spectrophotometer and zero the instrument to establish a baseline.[17]

-

-

Free Chlorine Measurement :

-

Remove the zeroed sample cell.

-

Add the contents of one DPD Reagent powder pillow or one DPD tablet for free chlorine.

-

Immediately cap the cell and shake vigorously for 20 seconds.[17]

-

Place the cell back into the instrument.

-

The reading should be taken within one minute of reagent addition. The result is displayed in mg/L of free chlorine.[3]

-

-

Total Chlorine Measurement :

-

Use a fresh water sample.

-

Follow the same procedure as for free chlorine, but use the DPD Total Chlorine Reagent (which contains potassium iodide).

-

After adding the reagent and mixing, allow for a reaction time of at least 3 minutes before taking the reading.[22]

-

The instrument will display the result in mg/L of total chlorine.

-

-

Interference Correction : Oxidized manganese is a common interference. To correct for this, add 0.5 mL of sodium arsenite solution to 100 mL of sample and mix before adding the DPD reagent.[22]

Protocol: Spectrophotometric Determination of Phenolic/Amine Drugs

This protocol outlines a general method for quantifying drugs with phenolic or aromatic amine groups using DPD sulfate, based on an oxidative coupling reaction with potassium iodate (B108269) (KIO₄) as the oxidant.[18][19]

Caption: Reaction pathway for spectrophotometric drug determination.

Methodology:

-

Standard Solution Preparation : Prepare a stock solution of the drug to be analyzed (e.g., 0.1 mg/mL) in deionized water. If necessary, use a small amount of acid (e.g., HCl) to aid dissolution.[23] Also prepare fresh solutions of DPD sulfate (e.g., 4.75 x 10⁻⁴ mol L⁻¹) and potassium iodate (KIO₄).[19]

-

Calibration Curve Construction :

-

Pipette appropriate volumes of the stock drug solution into a series of 10 mL volumetric flasks to create a range of standard concentrations (e.g., 1-25 µg/mL).[18]

-

To each flask, add the DPD sulfate solution and the KIO₄ solution. The optimal pH must be set; for phenolic drugs, an alkaline medium (e.g., NaOH) is used, while for aromatic amines, an acidic medium (e.g., HCl) is required.[19]

-

Allow the reaction to proceed. For aromatic amines, heating on a water bath (e.g., 60°C for 10 minutes) may be necessary to facilitate color development.[19]

-

After cooling to room temperature, dilute to the 10 mL mark with deionized water.

-

-

Absorbance Measurement :

-

Measure the absorbance of each solution against a reagent blank (containing all reagents except the drug).

-

For aromatic amine drugs, the resulting red-colored product typically has a maximum absorbance (λmax) around 550 nm.[18][19]

-

For phenolic drugs, the green-colored product has a λmax around 670 nm.[18][19]

-

-

Sample Analysis : Prepare the sample solution (e.g., from a crushed tablet) and treat it in the same manner as the standards. Determine its concentration by comparing its absorbance to the calibration curve.

Safety and Handling

N,N-Diethyl-p-phenylenediamine sulfate is harmful if swallowed and can cause serious eye irritation.[4][24] It may also cause skin sensitization upon contact.[9] Standard laboratory safety precautions should be employed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[9][24] The material should be stored in a tightly closed container in a dry, well-ventilated place, away from light and strong oxidizing agents.[4][8]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. Comparing Chlorine Measurement Methods [ysi.com]

- 4. N,N-Diethyl-p-phenylenediamine sulfate, 97% 50 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]

- 5. N,N-Diethyl-p-phenylenediamine sulfate, 97% 50 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 6. N,N-Diethyl-p-phenylenediamine sulfate, 97% | Fisher Scientific [fishersci.ca]

- 7. N,N-Diethyl-p-phenylenediamine sulfate | C10H18N2O4S | CID 80166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. N,N-Diethyl-p-phenylenediamine sulfate, 99% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. N,N-Diethyl-p-phenylenediamine sulfate | 6283-63-2 [chemicalbook.com]

- 12. N,N-DIETHYL-P-PHENYLENEDIAMINE SULFATE CAS#: 6065-27-6 [m.chemicalbook.com]

- 13. scbt.com [scbt.com]

- 14. N,N-Diethyl-p-phenylenediamine sulfate(6283-63-2) IR Spectrum [chemicalbook.com]

- 15. CN102030659A - Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride - Google Patents [patents.google.com]

- 16. hydroinstruments.com [hydroinstruments.com]

- 17. DPD Colorimeter Chlorine Test : 5 Steps - Instructables [instructables.com]

- 18. Use of N, N-diethyl-p-phenylenediamine sulphate for the spectrophotometric determination of some phenolic and amine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. hrcak.srce.hr [hrcak.srce.hr]

- 20. nbinno.com [nbinno.com]

- 21. assets.fishersci.com [assets.fishersci.com]

- 22. NEMI Method Summary - 4500-Cl G [nemi.gov]

- 23. researchgate.net [researchgate.net]

- 24. chemos.de [chemos.de]

The Role of DPD Sulfate in Laboratory Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N,N-Diethyl-p-phenylenediamine (DPD) sulfate (B86663) is a versatile chromogenic reagent with significant applications in analytical chemistry and various research and development sectors. Its utility is primarily centered on its ability to undergo a distinct color change upon oxidation, forming the basis of sensitive spectrophotometric and colorimetric assays. This guide provides a comprehensive overview of the core uses of DPD sulfate in laboratory research, with a focus on its applications in water quality analysis, pharmaceutical quality control, and its role as a substrate in enzymatic reactions relevant to biological research and drug development.

Core Applications of DPD Sulfate

The principal applications of DPD sulfate in a laboratory setting are rooted in its redox chemistry. The compound is oxidized to a stable, magenta-colored radical cation, known as a Würster dye, which exhibits a strong absorbance at approximately 551 nm. This reaction forms the basis of quantitative analysis for various oxidizing agents.

Quantification of Chlorine in Water Samples

DPD sulfate is the standard reagent in the widely used DPD method for measuring free and total chlorine in water. This method is a cornerstone of water quality testing in municipal, environmental, and industrial settings. The reaction proceeds as follows:

-

Free Chlorine: DPD reacts immediately with free chlorine (hypochlorous acid and hypochlorite (B82951) ions) to produce the characteristic magenta color.

-

Total Chlorine: To measure total chlorine, which includes both free and combined chlorine (chloramines), potassium iodide is added. The iodide is oxidized by chloramines to iodine, which in turn oxidizes DPD.

The intensity of the resulting color is directly proportional to the chlorine concentration and can be measured using a colorimeter or spectrophotometer.

Spectrophotometric Determination of Pharmaceuticals

DPD sulfate serves as a valuable analytical reagent in the quality control of pharmaceutical formulations. It is used to quantify drugs that possess phenolic or aromatic amine functional groups. The method involves the oxidation of DPD by an oxidizing agent like potassium iodate (B108269) (KIO4), followed by a coupling reaction with the drug molecule to produce a colored product.

-

Drugs with a phenolic group (e.g., salbutamol (B1663637) sulfate, ritodrine (B1199850) hydrochloride) typically yield a green-colored product.[1][2][3]

-

Drugs with an aromatic amino group (e.g., dapsone (B1669823) hydrochloride, sulfamethoxazole) produce a red-colored product.[1][2][3]

This method is advantageous due to its simplicity, sensitivity, and applicability to a range of pharmaceutical compounds.

Peroxidase Substrate and Detection of Reactive Oxygen Species (ROS)

DPD sulfate can act as a chromogenic substrate for peroxidases, such as horseradish peroxidase (HRP). In the presence of hydrogen peroxide (H₂O₂), HRP catalyzes the oxidation of DPD, leading to the formation of the colored radical cation. This reaction is fundamental to various biochemical assays, including ELISAs, where HRP is a common enzyme label.

Furthermore, this reaction allows for the sensitive detection of hydrogen peroxide and other reactive oxygen species. Since ROS like H₂O₂ are crucial signaling molecules in various cellular pathways, DPD-based assays can be employed as an indirect tool to study cellular signaling and oxidative stress. For instance, an increase in H₂O₂ concentration, detectable through the DPD method, can indicate the activation of specific signaling cascades, such as those involved in inflammation or apoptosis.

Data Presentation

The following tables summarize key quantitative data for the primary applications of DPD sulfate.

Table 1: Quantitative Parameters for Spectrophotometric Analysis of Pharmaceuticals using DPD Sulfate

| Drug | Functional Group | λmax (nm) | Linear Range (µg/mL) | Limit of Detection (LOD) (µg/mL) |

| Salbutamol Sulfate | Phenolic | 670 | 1–7 | 0.14 |

| Ritodrine HCl | Phenolic | 670 | 2–22 | 0.21 |

| Isoxsuprine HCl | Phenolic | 670 | 1–17 | 0.51 |

| Dapsone HCl | Aromatic Amine | 550 | 1.5–12 | 0.44 |

| Sulfamethoxazole | Aromatic Amine | 550 | 2–25 | 0.33 |

| Sulfadiazine | Aromatic Amine | 550 | 2–21 | 0.37 |

Data sourced from Nagaraja et al. (2010).[1][2][3]

Table 2: Optimal Conditions for DPD-based Assays

| Assay | Parameter | Optimal Value |

| H₂O₂ Determination | pH | 3.0 |

| DPD Concentration | 20 mM | |

| Fe(II) Concentration (Fenton system) | 1.5 mM | |

| Reaction Time | 45 seconds | |

| Pharmaceutical Analysis (Phenolic drugs) | Temperature | 60 ± 5 °C |

| Reaction Time | 10 minutes | |

| Pharmaceutical Analysis (Amine drugs) | Temperature | 60 ± 5 °C |

| Reaction Time | 10 minutes |

Data for H₂O₂ determination sourced from a study on the Fenton-DPD method.

Experimental Protocols

Protocol 1: DPD Colorimetric Method for Total Chlorine in Water

Principle: This method is a colorimetric adaptation of the DPD titrimetric method. DPD is oxidized by chlorine, producing a magenta color, the intensity of which is proportional to the total chlorine concentration. The measurement is performed using a spectrophotometer or colorimeter.

Reagents:

-

Phosphate (B84403) Buffer Solution: Dissolve 24 g of anhydrous Na₂HPO₄ and 46 g of anhydrous KH₂PO₄ in distilled water. Add 100 mL of distilled water in which 0.8 g of disodium (B8443419) EDTA dihydrate has been dissolved. Dilute to 1 L with distilled water.

-

DPD Indicator Solution: Dissolve 1 g of DPD oxalate (B1200264) or 1.1 g of anhydrous DPD sulfate in chlorine-free distilled water containing 8 mL of 1+3 H₂SO₄ and 0.2 g of disodium EDTA dihydrate. Make up to 1 L. Store in a brown, glass-stoppered bottle.

-

Potassium Iodide (KI): Analytical grade crystals.

Procedure:

-

To a 10 mL sample in a cuvette or test tube, add the contents of one DPD Total Chlorine reagent powder pillow (commercially available combined reagent is recommended).

-

Alternatively, add 0.5 mL of phosphate buffer and a small crystal of KI. Then add 0.5 mL of DPD indicator solution.

-

Cap the cuvette and invert several times to mix thoroughly.

-

Allow a reaction time of at least 3 minutes but no more than 6 minutes for color development.

-

Measure the absorbance at 515-530 nm using a spectrophotometer or colorimeter that has been zeroed with an untreated sample.

-

Determine the chlorine concentration from a calibration curve prepared with standards of known chlorine concentration.

Protocol 2: Spectrophotometric Determination of Aromatic Amine Drugs

Principle: DPD is oxidized by potassium iodate (KIO₄) in an acidic medium. The oxidized DPD then couples with an aromatic amine-containing drug to form a stable, red-colored product, with absorbance measured at 550 nm.

Reagents:

-

DPD Sulfate (PADMA) Solution: 4.75 x 10⁻⁴ mol/L.

-

Hydrochloric Acid (HCl): 0.01 mol/L.

-

Potassium Iodate (KIO₄): 1.7 x 10⁻⁴ mol/L.

-

Drug Standard Solutions: Prepare a stock solution of the specific aromatic amine drug and create a series of dilutions for the calibration curve.

Procedure:

-

Pipette aliquots of the drug standard solution into a series of 10 mL volumetric flasks.

-

To each flask, add 1 mL of 4.75 x 10⁻⁴ mol/L DPD sulfate solution, 1 mL of 0.01 mol/L HCl, and 1 mL of 1.7 x 10⁻⁴ mol/L KIO₄.

-

Heat the flasks in a water bath at 60 ± 5 °C for 10 minutes.

-

Cool the flasks to room temperature.

-

Dilute to the mark with distilled water.

-

Measure the absorbance of the red solution at 550 nm against a reagent blank prepared in the same manner without the drug.

-

Plot the absorbance versus concentration to generate a calibration curve.

Protocol 3: Peroxidase Activity Assay using DPD Sulfate

Principle: Horseradish peroxidase (HRP) catalyzes the oxidation of DPD by hydrogen peroxide (H₂O₂), producing a colored product. The rate of color formation is proportional to the HRP activity.

Reagents:

-

Phosphate Buffer: 100 mM, pH 6.0-7.0.

-

DPD Sulfate Solution: Prepare a stock solution (e.g., 40 mM) in the phosphate buffer.

-

Hydrogen Peroxide (H₂O₂) Solution: Prepare a stock solution (e.g., 20 mM) in deionized water.

-

HRP Enzyme Solution: Prepare a stock solution of HRP and dilute to the desired concentration (e.g., in the pM to nM range) in the phosphate buffer.

Procedure:

-

In a 1 mL cuvette, combine the phosphate buffer, DPD sulfate solution (final concentration e.g., 1.5 mM), and the HRP enzyme solution.

-

Initiate the reaction by adding the H₂O₂ solution (final concentration e.g., 80 µM).

-

Quickly mix the solution by gentle inversion.

-

Immediately begin monitoring the increase in absorbance at 551 nm using a spectrophotometer, taking readings at regular intervals (e.g., every 15-30 seconds) for several minutes.

-

Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time plot.

-

Enzyme activity can be calculated using the molar extinction coefficient of the oxidized DPD product.

Visualizations

Signaling Pathway Diagram

Experimental Workflow Diagram

Logical Relationship Diagram

Conclusion

N,N-Diethyl-p-phenylenediamine (DPD) sulfate is a robust and reliable reagent for quantitative analysis in various laboratory settings. Its primary applications in the determination of chlorine, the analysis of pharmaceutical compounds, and the detection of peroxidase activity and reactive oxygen species highlight its importance in quality control and biomedical research. The straightforward protocols and the distinct colorimetric response make DPD-based assays accessible and efficient for researchers, scientists, and drug development professionals.

References

- 1. The Novel Potentiometric Approach to Antioxidant Capacity Assay Based on the Reaction with Stable Radical 2,2′-diphenyl-1-picrylhydrazyl [mdpi.com]

- 2. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chlorine Test Equipment for Effective Water Analysis - Palintest [palintest.com]

N,N-Diethyl-p-phenylenediamine Sulfate: A Comprehensive Technical Guide

CAS Number: 6283-63-2

Synonyms: 4-Amino-N,N-diethylaniline sulfate (B86663), DPD sulfate, N,N-Diethyl-1,4-phenylenediammonium sulfate

This technical guide provides an in-depth overview of N,N-Diethyl-p-phenylenediamine sulfate (DPD), a versatile chemical compound with significant applications in analytical chemistry and various industrial processes. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, primary applications, and relevant experimental protocols.

Chemical and Physical Properties

N,N-Diethyl-p-phenylenediamine sulfate is a white to off-white crystalline powder.[1] It is the sulfate salt of N,N-Diethyl-p-phenylenediamine and is soluble in water and alcohol.[1][2] The compound is sensitive to light and may discolor upon exposure.[3][4]

| Property | Value | Reference(s) |

| CAS Number | 6283-63-2 | [1] |

| Molecular Formula | C₁₀H₁₈N₂O₄S | [1][5] |

| Molecular Weight | 262.33 g/mol | [5][6] |

| Appearance | White to beige crystalline powder or crystals | [1][2][5] |

| Melting Point | 184 - 187 °C | [5][7] |

| Solubility | Soluble in water (100 mg/ml) and alcohol. | [2][4] |

| pH | 2.0-2.2 (5% aqueous solution) | [7] |

| Purity | ≥99% | [5] |

Primary Applications

The primary applications of N,N-Diethyl-p-phenylenediamine sulfate stem from its ability to form colored complexes in redox reactions.[1][5]

-

Water Quality Testing: It is widely used as a chromogenic indicator in the DPD method for determining free and total chlorine concentrations in water.[8] The reaction with free chlorine produces a magenta-colored compound, with the color intensity being directly proportional to the chlorine concentration.

-

Analytical Chemistry: DPD sulfate serves as a reagent for the spectrophotometric determination of various substances. This includes drugs containing phenolic or aromatic amino groups, such as salbutamol (B1663637) sulphate, ritodrine (B1199850) hydrochloride, and sulfamethoxazole.[1][2][9][10] It is also used to determine levels of other oxidizing agents like persulfates.[11]

-

Dye Intermediate: It is a key intermediate in the synthesis of azo dyes for the textile industry and is also used in hair dye formulations.[1][5][12]

-

Photography: The compound has been utilized as a color developing agent in photography.[1]

-

Other Industrial Uses: It finds application in the formulation of antioxidants and corrosion inhibitors.[5]

Experimental Protocols

DPD Colorimetric Method for Total Chlorine Determination

This protocol is a standard method for measuring the total chlorine residual in water samples.[13][14]

Materials:

-

N,N-Diethyl-p-phenylenediamine (DPD) Total Chlorine Reagent powder pillow

-

Spectrophotometer or colorimeter with a measurement wavelength of 530 nm or 520 nm[15]

-

Sample cells

-

Deionized water (for blank)

Procedure:

-

Blank Preparation: Fill a sample cell to the appropriate mark with the water sample (without reagent) to zero the instrument and compensate for any background color or turbidity.[16]

-

Sample Preparation: Take a fresh 5 mL or 10 mL water sample in a clean sample cell, depending on the reagent pillow specifications.[14][15]

-

Reagent Addition: Add the contents of one DPD Total Chlorine Reagent powder pillow to the sample cell.[14][15]

-

Reaction: Stopper the cell and shake for approximately 20 seconds to dissolve the reagent.[15] A pink color will develop in the presence of chlorine.[17]

-

Measurement: Allow a reaction time of at least three minutes, but no more than six minutes.[14] Place the sample cell into the spectrophotometer or colorimeter and measure the absorbance at 530 nm (or 520 nm).[15] The instrument will provide a direct reading of the total chlorine concentration in mg/L.

Interferences:

-

Oxidized Manganese: This is a common interference. To correct for this, a blank reading can be taken after treating the sample with sodium arsenite, which removes chlorine but not oxidized manganese.[13]

-

Copper: The presence of EDTA in the reagent formulation helps to overcome interference from copper.[13]

Caption: Workflow for DPD colorimetric determination of total chlorine.

Spectrophotometric Determination of Phenolic and Amine Drugs

This method is based on the coupling reaction of DPD with drugs containing phenolic or aromatic amine groups in the presence of an oxidizing agent (potassium periodate (B1199274), KIO₄).[10][18]

Materials:

-

N,N-Diethyl-p-phenylenediamine sulfate (DPD) solution

-

Potassium periodate (KIO₄) solution

-

Drug standard solutions and sample solutions

-

UV-VIS Spectrophotometer

-

1-cm matched glass cells

Procedure:

-

Reaction Mixture: In a series of flasks, add aliquots of the drug standard or sample solution.

-

Reagent Addition: Add a defined volume of DPD solution followed by a defined volume of KIO₄ solution. The analytical procedure involves the oxidation of DPD by KIO₄, followed by coupling with the drug.[18]

-

Color Development: Allow the reaction to proceed for the optimized time at a specific temperature. The coupling reaction results in a green-colored product for phenolic drugs (λmax at 670 nm) and a red-colored product for amine drugs (λmax at 550 nm).[10][18]

-

Measurement: Measure the absorbance of the resulting solution at the corresponding maximum wavelength against a reagent blank.

-

Quantification: Create a calibration curve by plotting the absorbance versus the concentration of the drug standards. Use this curve to determine the concentration of the drug in the sample solutions.

The linear range and limits of detection vary depending on the specific drug being analyzed.[10]

Caption: Reaction pathway for the spectrophotometric determination of drugs using DPD.

Safety and Handling

N,N-Diethyl-p-phenylenediamine sulfate is considered a hazardous substance.[3] It is harmful if swallowed or in contact with skin and causes serious eye irritation.[7][19][20] It may also cause skin sensitization.[3]

Precautionary Measures:

-

Personal Protective Equipment: Wear protective gloves, clothing, and eye/face protection.[7][19]

-

Handling: Avoid creating dust. Use in a well-ventilated area. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[7][19]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Protect from direct sunlight.[7][20] Store at room temperature.[2][8]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[3][7]

In case of exposure, follow the first-aid measures outlined in the material safety data sheet (MSDS).[3][7][20]

Conclusion

N,N-Diethyl-p-phenylenediamine sulfate is a valuable reagent with broad utility, particularly in the colorimetric analysis of water quality and the spectrophotometric quantification of pharmaceuticals. Its well-characterized reactions and the availability of standardized methods make it an essential tool for analytical chemists. Proper handling and adherence to safety protocols are crucial when working with this compound.

References

- 1. Page loading... [guidechem.com]

- 2. N,N-Diethyl-p-phenylenediamine sulfate | 6283-63-2 [chemicalbook.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. N,N-Diethyl-p-phenylenediamine sulfate, 97% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. chemimpex.com [chemimpex.com]

- 6. N,N-Diethyl-p-phenylenediamine =98.0 T 6283-63-2 C10H16N2 · H2SO4 [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. discofinechem.com [discofinechem.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. Use of N, N-diethyl-p-phenylenediamine sulphate for the spectrophotometric determination of some phenolic and amine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. CAS 6283-63-2: p-Amino-N,N-diethylaniline sulfate [cymitquimica.com]

- 13. NEMI Method Summary - 4500-Cl G [nemi.gov]

- 14. dec.vermont.gov [dec.vermont.gov]

- 15. images.hach.com [images.hach.com]

- 16. assets.fishersci.com [assets.fishersci.com]

- 17. DPD Colorimeter Chlorine Test : 5 Steps - Instructables [instructables.com]

- 18. hrcak.srce.hr [hrcak.srce.hr]

- 19. chemos.de [chemos.de]

- 20. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to N,N-Diethyl-p-phenylenediamine (DPD) Sulfate Salt

Introduction

N,N-Diethyl-p-phenylenediamine (B1218992) sulfate (B86663) salt, commonly referred to as DPD sulfate, is a chemical compound widely utilized in analytical chemistry. Its primary application is as a chromogenic indicator in the DPD method for the quantification of free and total chlorine in water samples, a standard procedure in water quality monitoring for drinking water, swimming pools, and wastewater treatment.[1][2] This guide provides a comprehensive overview of the physical and chemical characteristics of DPD sulfate salt, its reaction mechanisms, and detailed experimental protocols for its principal application.

Physical and Chemical Characteristics

DPD sulfate salt is a white to light-brown or light pink crystalline powder that may discolor upon exposure to light.[3][4][5] It is known for its high solubility in water, a crucial property for its use in aqueous test solutions.

Table 1: Physical and Chemical Properties of DPD Sulfate Salt

| Property | Value | Reference(s) |

| Synonyms | DPD sulfate, 4-Amino-N,N-diethylaniline sulfate salt, N,N-Diethyl-1,4-phenylenediammonium sulfate | |

| CAS Number | 6283-63-2 | |

| Molecular Formula | C₁₀H₁₆N₂ · H₂SO₄ (or C₁₀H₁₈N₂O₄S) | [6] |

| Molecular Weight | 262.33 g/mol | [4] |

| Appearance | White to beige/light-brown crystalline powder or light pink odorless solid | [3][4][7] |

| Melting Point | 184 - 187 °C | [7] |

| Solubility in Water | 100 mg/mL | [8] |

| Purity (Assay) | ≥98.0% | [5] |

Chemical Reactivity and Applications

The utility of DPD sulfate salt is centered on its redox reaction with oxidizing agents, most notably free chlorine (hypochlorous acid and hypochlorite (B82951) ions). This reaction results in the formation of a stable, magenta-colored radical cation known as a Würster dye.[9][10] The intensity of this color is directly proportional to the concentration of free chlorine in the sample, allowing for quantitative analysis via colorimetric or spectrophotometric methods.

At high concentrations of chlorine, the colored radical can be further oxidized to a colorless imine product.[9][10] This can lead to a false-negative result or an underestimation of the chlorine concentration, defining the upper limit of the method's analytical range.[9][11]

Beyond water analysis, DPD sulfate is also used in the spectrophotometric determination of various analytes, including certain drugs with phenolic or aromatic amino groups, and as a peroxidase substrate. It also finds applications in dye manufacturing and as an intermediate in the synthesis of azo dyes.[12]

Experimental Protocols

DPD Colorimetric Method for Free and Total Chlorine Determination

This protocol outlines the standard procedure for measuring free and total chlorine in an aqueous sample using DPD sulfate salt. The method relies on the color change produced by the reaction of DPD with chlorine, which is then measured using a photometer or colorimeter at a wavelength of approximately 515 nm.[11]

1. Reagent Preparation:

-

DPD Indicator Solution: Dissolve a precisely weighed amount of DPD sulfate salt in reagent-grade water. This solution is notoriously unstable and prone to discoloration over time.[1] For enhanced stability, strong acids were traditionally used, but recent developments show that high concentrations (≥0.5 M) of inorganic chloride salts, such as NaCl, can significantly improve stability by preventing DPD dimerization.[1]

-

Phosphate (B84403) Buffer Solution: Prepare a phosphate buffer to maintain the sample pH between 6.0 and 7.0, the optimal range for the DPD-chlorine reaction.[1]

2. Experimental Workflow:

3. Measurement Procedure:

-

Free Chlorine:

-

Take a known volume of the water sample.

-

Add the phosphate buffer and DPD indicator solution.

-

Mix gently and immediately measure the absorbance using a photometer calibrated to zero with a blank sample (sample water without reagents). The resulting magenta color is proportional to the free chlorine concentration.

-

-

Total Chlorine:

-

To the solution from the free chlorine test, add a small amount of potassium iodide (KI).

-

The iodide acts as a catalyst to release chlorine from chloramines (combined chlorine).

-

Allow the reaction to proceed for 2-3 minutes.

-

Measure the absorbance again. The final color intensity corresponds to the total chlorine concentration.

-

-

Combined Chlorine: The concentration of combined chlorine can be calculated by subtracting the free chlorine reading from the total chlorine reading.

Stability and Storage

DPD sulfate salt is sensitive to light, air, and moisture.[5] It should be stored in a tightly sealed container under an inert atmosphere, in a cool, dark, and dry place.[5][6] When stored properly at room temperature, the solid is stable for at least two years. Aqueous solutions of DPD are significantly less stable and should ideally be prepared fresh before use.[1]

Safety and Handling

DPD sulfate salt is classified as harmful if swallowed and causes serious eye irritation.[6][13]

-

Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).[13]

-

Precautionary Measures: Users should wear appropriate personal protective equipment (PPE), including safety glasses and gloves.[6][13] Avoid creating dust when handling the solid powder.[3] Work in a well-ventilated area.[6] In case of contact with eyes, rinse cautiously with water for several minutes.[13] If swallowed, call a poison control center or doctor.[13]

-

Incompatibilities: Avoid contact with strong oxidizing agents, acids, acid anhydrides, and caustic solutions.[3][13]

References

- 1. US20240219309A1 - Stabilized n,n-diethyl-p-phenylenediamine solution and method for detecting chlorine - Google Patents [patents.google.com]

- 2. US20150050195A1 - Chlorine analytical test element and a stabilized n, n-diethyl-p-phenylenediamine solution - Google Patents [patents.google.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. N,N-Diethyl-p-phenylenediamine sulfate | C10H18N2O4S | CID 80166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N,N-Diethyl-1,4-phenylenediamine Sulfate 6283-63-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. lobachemie.com [lobachemie.com]

- 7. N,N-Diethyl-p-phenylenediamine sulfate, 99% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. 6065-27-6 CAS MSDS (N,N-DIETHYL-P-PHENYLENEDIAMINE SULFATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. echemi.com [echemi.com]

- 11. researchgate.net [researchgate.net]

- 12. chemimpex.com [chemimpex.com]

- 13. chemos.de [chemos.de]

An In-depth Technical Guide to the Solubility of N,N-Diethyl-p-phenylenediamine Sulfate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N,N-Diethyl-p-phenylenediamine sulfate (B86663) (DPD sulfate), a compound widely used in analytical chemistry and various industrial applications. This document compiles available quantitative and qualitative solubility data, outlines detailed experimental protocols for solubility determination, and presents logical and experimental workflows through diagrams to aid researchers and professionals in its application.

Introduction

N,N-Diethyl-p-phenylenediamine sulfate, with the CAS number 6283-63-2, is the sulfate salt of N,N-Diethyl-p-phenylenediamine. The salt formation significantly enhances its stability and aqueous solubility compared to its free base form, which is insoluble in water.[1] DPD sulfate is a white to pale brown crystalline powder and is primarily known for its use in the DPD method for measuring free and total chlorine in water. Its utility also extends to spectrophotometric determination of various phenolic and aromatic amine drugs.[2] Understanding its solubility in different organic solvents is crucial for its application in synthesis, formulation, and analytical method development.

Quantitative Solubility Data

Quantitative solubility data for N,N-Diethyl-p-phenylenediamine sulfate in a wide range of organic solvents is not extensively documented in publicly available literature. However, data in aqueous and some polar aprotic solvents has been reported. The following table summarizes the available information.

| Solvent | Chemical Formula | Type | Solubility | Temperature | Reference(s) |

| Water | H₂O | Polar Protic | 100 mg/mL | Not Specified | |

| Water | H₂O | Polar Protic | 500 g/L (500 mg/mL) | 20 °C | [3] |

| Dimethyl sulfoxide (B87167) (DMSO) | C₂H₆OS | Polar Aprotic | ≥ 100 mg/mL | Not Specified | [4] |

| Alcohol | R-OH | Polar Protic | Soluble (quantitative data not specified) | Not Specified | [5][6][7][8][9] |

Note: A notable discrepancy exists in the reported aqueous solubility. Researchers should verify the solubility under their specific experimental conditions.

Factors Influencing Solubility

The solubility of an amine salt like DPD sulfate is governed by several factors. The interplay between the solute and solvent properties, as well as external conditions, dictates the extent of dissolution.

Caption: Key factors influencing the solubility of DPD sulfate.

Experimental Protocols for Solubility Determination

4.1. Isothermal Shake-Flask Method

This method involves equilibrating a surplus of the solute with the solvent at a constant temperature until the solution is saturated.

Caption: Workflow for the isothermal shake-flask method.

Methodology:

-

Preparation: Add an excess amount of N,N-Diethyl-p-phenylenediamine sulfate to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure saturation.[13]

-

Equilibration: Agitate the mixture at a constant, controlled temperature using a shaker or magnetic stirrer. The time required to reach equilibrium can vary and should be determined experimentally (typically 24 to 72 hours).[10][12]

-

Phase Separation: After equilibration, separate the saturated solution from the undissolved solid. This is typically achieved by centrifugation followed by filtration of the supernatant through a chemically inert syringe filter (e.g., PTFE).[14]

-

Quantification: Accurately dilute a known volume of the clear, saturated filtrate. Determine the concentration of the solute in the diluted sample using a suitable analytical method.

-

Spectrophotometry: Given that DPD sulfate is a colored compound upon oxidation, spectrophotometry can be a viable method. A calibration curve of absorbance versus concentration for standard solutions must be prepared.[15][16]

-

Gravimetric Analysis: Evaporate the solvent from a known volume of the filtrate and weigh the remaining solid residue. This method is straightforward but requires careful handling to ensure all solvent is removed without degrading the solute.[17][18]

-

High-Performance Liquid Chromatography (HPLC): This is a highly accurate and precise method for determining the concentration of the solute.[14]

-

-

Calculation and Reporting: Calculate the solubility from the measured concentration and report it in standard units such as mg/mL, g/100mL, or mol/L, specifying the temperature at which the measurement was conducted.

Conclusion

While N,N-Diethyl-p-phenylenediamine sulfate demonstrates high solubility in water and polar aprotic solvents like DMSO, there is a lack of specific quantitative data for its solubility in common organic alcohols and other solvents. The information and protocols provided in this guide offer a foundational understanding for researchers. It is recommended that solubility be determined empirically using standardized methods, such as the isothermal shake-flask technique, to ensure accuracy for specific applications in research and drug development.

References

- 1. N,N-二乙基-对苯二胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. N,N-Diethyl-1,4-phenylenediammonium sulfate GR for analysis 6283-63-2 [sigmaaldrich.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 6. N,N-Diethyl-p-phenylenediamine sulfate | 6283-63-2 [chemicalbook.com]

- 7. N,N-Diethyl-p-phenylenediamine sulfate, 97% | Fisher Scientific [fishersci.ca]

- 8. N,N-Diethyl-p-phenylenediamine sulfate, 97% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. N,N-Diethyl-p-phenylenediamine sulfate, 97% 50 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

- 13. uomus.edu.iq [uomus.edu.iq]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. pharmajournal.net [pharmajournal.net]

- 18. solubilityofthings.com [solubilityofthings.com]

A Comprehensive Technical Guide to the Safe Handling of N,N-Diethyl-p-phenylenediamine Sulfate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling procedures for N,N-Diethyl-p-phenylenediamine sulfate (B86663) (DPD sulfate). Designed for laboratory personnel, this document compiles essential data, outlines experimental applications, and presents logical workflows for safe use, ensuring a secure research environment.

Chemical and Physical Properties

N,N-Diethyl-p-phenylenediamine sulfate is a widely used chemical, particularly in colorimetric analysis. Understanding its physical and chemical properties is fundamental to its safe handling.

| Property | Value | Reference |

| CAS Number | 6283-63-2 | [1][2] |

| Molecular Formula | C₁₀H₁₆N₂·H₂SO₄ | [2] |

| Molecular Weight | 262.33 g/mol | [1][2] |

| Appearance | White to light-brown powder | [3] |

| Melting Point | 184 - 187 °C | [1][2] |

| Solubility | Soluble in water and alcohol. | [4] |

| pH | 2.0-2.2 | [2] |

Toxicological Data

DPD sulfate is classified as harmful if swallowed and may cause skin and eye irritation.[5][6] The primary quantitative measure of its acute toxicity is the LD₅₀.

| Metric | Value | Species | Route | Reference |

| LD₅₀ (Median Lethal Dose) | 497 mg/kg | Rat | Oral | [7] |

Methodology for Acute Oral Toxicity (LD₅₀) Determination

The LD₅₀ value is typically determined using protocols established by the Organisation for Economic Co-operation and Development (OECD), such as OECD Guidelines 420, 423, or 425.[8] These guidelines have been developed to assess the acute toxicity of a substance with the minimum number of animals required.

A generalized procedure, based on the Acute Toxic Class Method (OECD 423), involves the following steps:

-

Animal Selection: A small group of animals, typically rodents of a single sex (usually females), are used for each step of the test.[9]

-

Dose Administration: The substance is administered orally at one of a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). The test is conducted in a stepwise manner, with the outcome of each step determining the dose for the next.[9]

-

Observation: Animals are observed for a defined period, typically 14 days, for signs of toxicity and mortality.[7]

-

Endpoint: The LD₅₀ is determined based on the dose at which 50% of the test animals are expected to die. The method allows for classification of the substance into a toxicity category based on the observed outcomes.[8][10]

Hazard Identification and Safety Precautions

DPD sulfate is categorized as an acute toxicant (oral) and an eye irritant.[6] It is crucial to adhere to the following safety precautions to minimize risk.

| Hazard | GHS Classification | Precautionary Statement |

| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed.[1][6] |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation.[6] |

General Handling Precautions:

-

Avoid contact with skin and eyes.[9]

-

Do not breathe dust.[9]

-

Use only in well-ventilated areas.[11]

-

Wash hands thoroughly after handling.[5]

-

Do not eat, drink, or smoke when using this product.[5]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent exposure. The following workflow outlines the decision-making process for PPE selection.

Caption: PPE Selection Workflow for DPD Sulfate.

Storage and Disposal

Proper storage and disposal are essential to maintain the chemical's integrity and ensure safety.

Storage Conditions:

-

Store in a cool, dry, and well-ventilated area.[9]

-

Keep the container tightly closed.[9]

-

Protect from light and moisture.[4] Some sources recommend refrigeration at temperatures below 8°C.[10]

-

Incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[3]

Disposal:

-

Dispose of waste and contaminated materials in accordance with local, state, and federal regulations.[3]

-

It is recommended to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[9]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[9] |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[9] |

| Skin Contact | Remove contaminated clothing. Wash skin with soap and plenty of water. Seek medical attention if irritation develops.[9] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[9] |

Spill Response

The following workflow details the procedure for handling spills of DPD sulfate.

Caption: Spill Response Workflow for DPD Sulfate.

Experimental Protocol: DPD Colorimetric Method for Chlorine Determination

DPD sulfate is a key reagent in the DPD colorimetric method for determining free and total chlorine in water samples.[12][13] This method is widely used due to its simplicity and effectiveness.[13]

Principle: In the presence of a phosphate (B84403) buffer, free chlorine oxidizes DPD to produce a magenta-colored solution.[13] The intensity of the color, which is proportional to the chlorine concentration, is measured using a spectrophotometer or colorimeter. For total chlorine determination, potassium iodide is added to the reaction, which is oxidized by combined chlorine to iodine. The iodine then reacts with DPD to form the same magenta color.[13]

The following workflow outlines the general steps for this experimental procedure.

Caption: DPD Method for Chlorine Determination.

References

- 1. cdhfinechemical.com [cdhfinechemical.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. chemos.de [chemos.de]

- 7. Acute Toxicity Studies - Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure - Tox Lab [toxlab.co]

- 8. researchgate.net [researchgate.net]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 11. NEMI Method Summary - 4500-Cl G [nemi.gov]

- 12. dec.vermont.gov [dec.vermont.gov]

- 13. cdn.hach.com [cdn.hach.com]

An In-depth Technical Guide to the DPD Reaction with Ozone in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the N,N-diethyl-p-phenylenediamine (DPD) method for the quantitative determination of ozone in aqueous solutions. It covers the underlying chemical principles, detailed experimental protocols, quantitative parameters, and potential interferences, offering valuable information for professionals in research and development.

Introduction

The determination of residual ozone (O₃) in water is critical in various applications, including drinking water disinfection, pharmaceutical manufacturing, and wastewater treatment.[1][2] Ozone is a powerful oxidizing agent but has a short half-life in water, necessitating immediate and accurate analysis.[1][3] The DPD method is a widely used colorimetric technique for measuring ozone concentration.[4] It is valued for its simplicity and sensitivity, though it is not specific to ozone and is susceptible to interferences from other oxidizing agents.[5][6]

The standard DPD method for ozone is an indirect process. Ozone itself does not react directly with the DPD reagent. Instead, the sample is treated with potassium iodide (KI). Ozone oxidizes the iodide to iodine (I₂), which then stoichiometrically reacts with DPD to produce a stable pink-to-red colored radical cation.[1][7] The intensity of this color, which is directly proportional to the initial ozone concentration, is measured spectrophotometrically.[5][7]

Core Reaction Mechanism

The DPD method for ozone determination involves a two-step oxidation-reduction process. The reactions are typically carried out in a phosphate (B84403) buffer solution to maintain a pH between 6.2 and 6.5, which is optimal for the color development.[6][8]

Step 1: Oxidation of Iodide by Ozone Ozone rapidly oxidizes iodide ions (I⁻) from the potassium iodide reagent to form molecular iodine (I₂).[7][9]

O₃ + 2I⁻ + 2H⁺ → I₂ + O₂ + H₂O[9]

Step 2: Oxidation of DPD by Iodine The iodine generated in the first step then oxidizes the DPD (N,N-diethyl-p-phenylenediamine) reagent. This reaction produces a colored, stable radical cation known as a Würster dye.[10] This product imparts a magenta or pink color to the solution.[5][7]

I₂ + 2 DPD → 2 DPD•⁺ (radical cation) + 2I⁻

The intensity of the resulting color is proportional to the concentration of the DPD radical cation, which in turn is proportional to the amount of iodine generated and, therefore, the initial ozone concentration.[7] The absorbance of the solution is typically measured at a wavelength between 510 nm and 520 nm.[7][8][9]

Quantitative Data and Method Parameters

The performance of the DPD method for ozone analysis is characterized by several key parameters, which are summarized in the table below.

| Parameter | Value | Notes | Citations |

| Wavelength of Max. Absorbance (λmax) | 510 - 520 nm | The colored product (Würster dye) shows maximum absorbance in this range. | [7][8][9] |

| Measurement Range | 0 - 1.00 mg/L (direct) | Higher concentrations require sample dilution. Ranges up to 4.00 mg/L are possible with specific test kits. | [9][11][12] |

| Detection Limit | 0.01 - 0.02 mg/L | Varies slightly depending on the specific kit and instrument used. | [8][9][11] |

| Limit of Quantification | 0.03 mg/L | The lowest concentration that can be reliably quantified. | [11] |

| Optimal pH Range | 6.2 - 6.5 | For the reaction of iodine with DPD. Sample pH can be between 2.5 and 10, but ozone is most stable below pH 6. | [1][6][8] |

| Reaction Time | 3 minutes | A waiting period is often required for full color development before measurement. | [11] |

Potential Interferences

A significant drawback of the DPD method is its lack of specificity.[5][6] Various oxidizing agents can interfere with the measurement, typically leading to erroneously high results.[5][11]

| Interfering Substance | Tolerance Limit / Effect | Notes | Citations |

| Chlorine, Bromine, Iodine | Interfere quantitatively | These also oxidize DPD. Glycine (B1666218) can be used to mask chlorine. | [1][13] |

| Chlorine Dioxide, Permanganate | Interfere quantitatively | Reacts similarly to ozone and leads to a positive interference. | [1][5] |

| Manganese (oxidized) | Positive interference | Oxidized forms of manganese can react with the reagents. | [5] |

| Chromate | May interfere | The extent of interference can vary. | [1] |

| Peracetic Acid, Performic Acid | Interfere quantitatively | Will be measured in addition to ozone. | [1] |

| Hydrogen Peroxide | Up to 10 ppm | No significant interference at this concentration with a 1-minute color development time. | [1] |

| Ferric Iron (Fe³⁺) | Up to 10 ppm | Can be tolerated at concentrations up to this limit. | [1] |

| Cupric Copper (Cu²⁺) | Up to 10 ppm | Does not interfere at or below this concentration. | [1] |

| Nitrite (NO₂⁻) | Up to 5 ppm | Does not interfere with DPD chemistry but co-reacts with ozone, depleting the sample. | [1] |

| High Oxidizer Concentration | > 6-10 mg/L | Can bleach the color, leading to a false low or zero result. Sample dilution is required. | [4][11] |

| Turbidity and Color | Physical Interference | Can cause a false positive result in instrumental tests by scattering or absorbing light. | [1][5] |

Detailed Experimental Protocol

This section outlines a standard protocol for determining ozone concentration using the DPD method. The procedure must be performed immediately after sample collection due to the rapid decay of ozone in water.[1]

5.1 Reagent and Glassware Preparation

-

DPD Reagent: Use commercially available DPD reagent powder pillows, tablets, or liquid solutions. DPD reagents are light-sensitive and should be stored in the dark at room temperature.[1][14]

-

Potassium Iodide (KI) Solution: Prepare a solution as specified by the test kit manufacturer or standard method.

-

Buffer Solution: A phosphate buffer to maintain the required pH (6.2-6.5). This is often combined with the DPD reagent in commercial kits.

-

Glycine Solution (for chlorine interference): If chlorine is present, a glycine solution is required to selectively remove it.[8][13]

-

Glassware Cleaning: All glassware must be free of reducing agents. To ensure this, soak glassware in a sodium hypochlorite (B82951) solution (0.1 g/L) for one hour, followed by a thorough rinsing with deionized, ozone-demand-free water.[11]

5.2 Measurement Procedure (in the presence of chlorine)

This protocol includes a step to differentiate ozone from chlorine, a common interferent.

-

Sample Collection: Collect the water sample, minimizing agitation to prevent ozone from degassing. The analysis must be performed immediately.[1]

-

Blank Measurement: Fill a sample cell with the original water sample (without reagents) and use it to zero the spectrophotometer at 515 nm.[8]

-

Reading A (Total Oxidants):

-

Take a precise volume of the sample (e.g., 10 mL) in a clean sample cell.

-

Add the contents of one DPD No. 1 and one DPD No. 3 tablet (or a single DPD No. 4 tablet/reagent pillow), which contain the DPD, KI, and buffer.[13]

-

Cap the cell and mix gently until the reagents are fully dissolved.

-

Allow for a 3-minute reaction period for full color development.[11]

-

Place the cell in the spectrophotometer and record the result. This is Reading A , which represents ozone plus any interfering oxidants like total chlorine.[13]

-

-

Reading B (Interferents Only):

-

Take a second, identical volume of the sample in another clean cell.

-

Add one DPD glycine tablet or an equivalent amount of glycine solution. Crush and mix to dissolve. The glycine selectively reacts with and destroys the ozone in the sample.[13]

-

Add the same DPD and KI reagents as in the previous step (e.g., DPD No. 4).

-

Cap, mix, and wait for the color to develop.

-

Measure the absorbance in the spectrophotometer. This is Reading B , which represents the total chlorine or other interfering oxidants.[13]

-

-

Calculation:

-

The concentration of ozone is determined by subtracting the second reading from the first: Ozone Concentration = Reading A - Reading B [13]

-

5.3 Important Considerations

-

pH Adjustment: If the sample water is strongly acidic or alkaline, its pH should be adjusted to between 6 and 7 before analysis.[11]

-

Temperature: The stability of dissolved ozone is temperature-dependent, with faster decomposition at higher temperatures.[2] Samples should be kept cool and analyzed quickly.

-

High Ozone Concentrations: If the ozone concentration is expected to be high (e.g., > 6 mg/L), the sample should be diluted with ozone-demand-free water prior to analysis to avoid bleaching the DPD indicator, which would give a falsely low result.[4][11]

References

- 1. galgo.co.uk [galgo.co.uk]

- 2. diva-portal.org [diva-portal.org]

- 3. US5155048A - Organic reagent for the colorimetric detection of chlorine and ozone in drinking water - Google Patents [patents.google.com]

- 4. ozonesolutions.com [ozonesolutions.com]

- 5. kuntzeusa.com [kuntzeusa.com]

- 6. Ozone generation and detection principle - Knowledge - Zhejiang Lohand Environment Technology Co.,Ltd. [lohandbio.com]

- 7. Dissolved Ozone Measurement: Analyzer Methods & Benefits [aquaphoenixsci.com]

- 8. Instruments and Procedures for Detecting Ozone Content in Water [boquinstrument.com]

- 9. [Rapid determination of the ozone in water] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. lovibond.com [lovibond.com]

- 12. scientificlabs.co.uk [scientificlabs.co.uk]

- 13. testallwater.co.uk [testallwater.co.uk]

- 14. oxidationtech.com [oxidationtech.com]

An In-depth Technical Guide to N,N-Diethyl-p-phenylenediamine Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N,N-Diethyl-p-phenylenediamine sulfate (B86663), a versatile chemical compound with significant applications in analytical chemistry and various industrial processes. This document outlines its chemical synonyms and identifiers, key quantitative properties, and a detailed experimental protocol for one of its primary applications.

Synonyms and Chemical Identifiers

N,N-Diethyl-p-phenylenediamine sulfate is known by a variety of names in scientific literature and commercial listings. Understanding these synonyms is crucial for effective literature searches and material sourcing.

-

Common Synonyms:

-

4-Amino-N,N-diethylaniline sulfate[1]

-

DPD sulfate

-

N,N-Diethyl-1,4-phenylenediamine sulfate

-

p-Amino-N,N-diethylaniline sulfate

-

Diethyl-p-phenylenediamine sulfate

-

-

IUPAC Name: 4-N,4-N-diethylbenzene-1,4-diamine;sulfuric acid[2]

-

Systematic Names:

-

1,4-Benzenediamine, N,N-diethyl-, sulfate (1:1)

-

N,N-Diethylbenzene-1,4-diammonium sulphate

-

Quantitative Data

The physical and chemical properties of N,N-Diethyl-p-phenylenediamine sulfate are summarized in the table below, providing a quick reference for laboratory and research applications.

| Property | Value | References |

| CAS Number | 6283-63-2 | [1] |

| Molecular Formula | C₁₀H₁₈N₂O₄S | [1] |

| Molecular Weight | 262.33 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 184-187 °C | [1] |

| Solubility | Soluble in water and alcohol.[3][4][5] A solubility of 100 mg/mL in water has been reported. | |

| Purity | ≥99% (GC) is commercially available. | [1] |

Experimental Protocol: DPD Method for Determination of Free and Total Chlorine

One of the most widespread applications of N,N-Diethyl-p-phenylenediamine sulfate is in the colorimetric determination of free and total chlorine in water samples, commonly known as the DPD method. This method is valued for its simplicity, speed, and accuracy.[6]

Principle:

N,N-Diethyl-p-phenylenediamine (DPD) reacts instantaneously with free chlorine (hypochlorous acid and hypochlorite (B82951) ion) to produce a magenta-colored compound. The intensity of this color is directly proportional to the concentration of free chlorine and is measured spectrophotometrically, typically at a wavelength of 515 nm or 550 nm.[7][8][9] To determine total chlorine (free chlorine + combined chlorine, such as chloramines), potassium iodide is added to the sample. The iodide is oxidized by the combined chlorine to iodine, which in turn oxidizes the DPD, producing the same magenta color. The difference between the total chlorine and free chlorine measurements gives the concentration of combined chlorine.

Reagents:

-

DPD Indicator Solution: Dissolve 1.1 g of anhydrous N,N-Diethyl-p-phenylenediamine sulfate in chlorine-free deionized water containing 2 mL of concentrated sulfuric acid and 0.2 g of disodium (B8443419) EDTA. Dilute to 1 L. Store in a brown, glass-stoppered bottle and protect from light. This solution should be freshly prepared.

-

Phosphate (B84403) Buffer Solution (pH 6.5): Dissolve anhydrous disodium hydrogen phosphate (Na₂HPO₄) and potassium dihydrogen phosphate (KH₂PO₄) in deionized water to achieve a pH of 6.5.

-

Potassium Iodide (KI) solution or crystals.

-

Chlorine-free deionized water.

Procedure for Free Chlorine:

-

To a 100 mL sample of water, add 5 mL of the phosphate buffer solution and 5 mL of the DPD indicator solution.

-

Mix thoroughly and immediately measure the absorbance at 515 nm using a spectrophotometer.

-

Use a sample blank containing the water sample and buffer solution (without DPD) to zero the instrument.

-